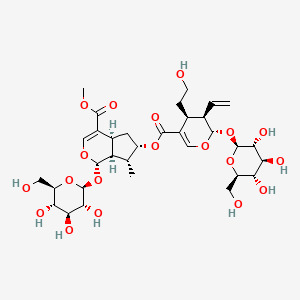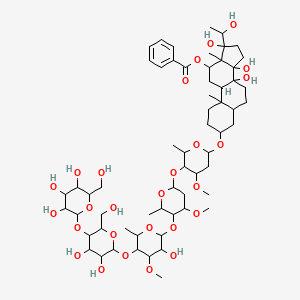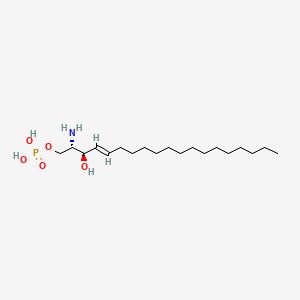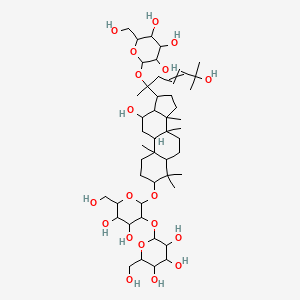![molecular formula C14H13BN2O4S B591499 1-トシル-1H-ピロロ[2,3-b]ピリジン-3-イルボロン酸 CAS No. 882562-39-2](/img/structure/B591499.png)
1-トシル-1H-ピロロ[2,3-b]ピリジン-3-イルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 316.15 . The IUPAC name for this compound is 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .
科学的研究の応用
線維芽細胞成長因子受容体阻害剤
この化合物は、FGFR1、2、および3に対して強力な活性を有する1H-ピロロ[2,3-b]ピリジン誘導体のシリーズの一部です . これらの誘導体は、乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導する可能性を示しています . また、4T1細胞の遊走と浸潤を有意に阻害しました .
がん治療
FGFRファミリーメンバーのエキソンの増幅、融合、またはミスセンス変異によるFGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝がんなど、いくつかの癌の進行と発達に関連しています . したがって、この化合物を含むFGFR阻害剤は、現在、さまざまな癌の治療のために臨床試験中です .
抗菌活性
問題の化合物を含むピロロピラジン誘導体は、抗菌、抗真菌、および抗ウイルス活性を示しています . ただし、これらの誘導体の正確な作用機序は明確に認識されていません .
抗炎症活性
ピロロピラジン誘導体は、抗炎症活性も示しています . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にします .
抗酸化活性
Safety and Hazards
作用機序
Target of Action
1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid primarily targets the fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for cancer therapy .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain, inhibiting their activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. As a result, the compound effectively blocks the FGFR-mediated signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By inhibiting FGFRs, 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid affects several key signaling pathways, including:
- RAS-MEK-ERK pathway : This pathway is involved in cell division and differentiation. Inhibition leads to reduced cell proliferation .
- PI3K-Akt pathway : This pathway promotes cell survival and growth. Inhibition results in increased apoptosis .
- PLCγ pathway : This pathway is involved in cell migration and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid includes:
These properties influence its bioavailability and therapeutic efficacy, ensuring sufficient concentrations reach the target tissues.
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling molecules. This results in:
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance:
- Biomolecules : Interactions with other proteins or enzymes can affect its binding affinity and overall effectiveness .
: Source
生化学分析
Biochemical Properties
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes, proteins, and other biomolecules involved in the FGFR signaling pathway. The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling, which is crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid exerts its effects by binding to the active site of FGFRs, leading to their inhibition. This binding prevents the dimerization and autophosphorylation of FGFRs, which are essential steps for the activation of downstream signaling pathways . The inhibition of these pathways results in changes in gene expression and cellular behavior, ultimately leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability and activity can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs over extended periods, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of FGFRs and their downstream targets . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its inhibition of FGFR activity, which can alter cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where FGFRs are present . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its inhibitory effects.
Subcellular Localization
The subcellular localization of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the plasma membrane and cytoplasm allows it to interact with FGFRs and inhibit their activity, leading to changes in cellular behavior and function.
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVMHYCONCGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671953 |
Source


|
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-39-2 |
Source


|
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
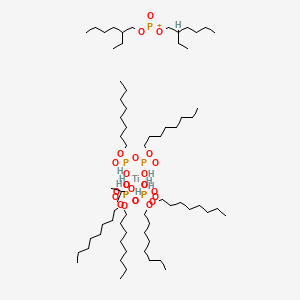
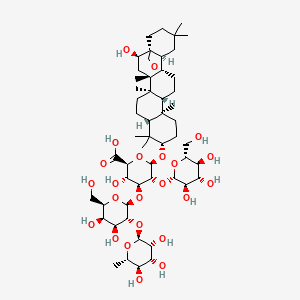
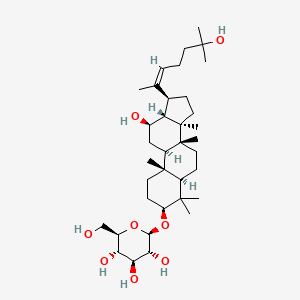

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)


